molecular formula C18H24ClN3O2 B11089688 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11089688
M. Wt: 349.9 g/mol
InChI Key: SEOTUUODKPUIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline .
  • It belongs to the class of tetrahydroisoquinolines , which are bicyclic compounds containing a pyridine ring fused to a cyclohexane ring.
  • The compound’s structure consists of a pyrazole ring (with a chlorine substituent) linked to a tetrahydroisoquinoline moiety via an ethoxy bridge.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Step 1: Preparation of by reacting methyl esters of alkylacetylenecarboxylic acids with methylhydrazines.

        Step 2: Chlorination of to obtain .

        Step 3: Acylation of with to yield .

        Step 4: Chlorination of to produce the desired compound, .

  • Chemical Reactions Analysis

    • This compound may undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include chlorine , fluorobenzoyl chloride , and alkylating agents .
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Investigated for potential pharmacological properties (e.g., antitumor, anti-inflammatory).

      Chemistry: Used as a building block in synthetic chemistry.

      Industry: Limited applications due to its complex structure.

  • Mechanism of Action

    • Mechanism not extensively studied.
    • Potential molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

    • Similar compounds include other tetrahydroisoquinolines and pyrazole derivatives .
    • Uniqueness lies in the combination of these two structural motifs.

    Properties

    Molecular Formula

    C18H24ClN3O2

    Molecular Weight

    349.9 g/mol

    IUPAC Name

    1-(5-chloro-1,3-dimethylpyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

    InChI

    InChI=1S/C18H24ClN3O2/c1-5-23-14-9-12-7-8-20-17(13(12)10-15(14)24-6-2)16-11(3)21-22(4)18(16)19/h9-10,17,20H,5-8H2,1-4H3

    InChI Key

    SEOTUUODKPUIQM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C2C(NCCC2=C1)C3=C(N(N=C3C)C)Cl)OCC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.